Tussilagone

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tussilagone involves several steps, starting from the extraction of Tussilago farfara. The plant material is typically subjected to solvent extraction, followed by chromatographic techniques to isolate this compound . Specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature, indicating a reliance on natural extraction methods.

Industrial Production Methods: Industrial production of this compound primarily involves large-scale extraction from Tussilago farfara. The process includes harvesting the plant, drying, and solvent extraction. Advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) are employed to purify this compound .

Análisis De Reacciones Químicas

Types of Reactions: Tussilagone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with varied biological effects.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield epoxides and hydroxylated derivatives .

Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

Tussilagone has demonstrated considerable anti-inflammatory effects, making it a candidate for treating various inflammatory conditions.

Mechanism of Action:

- This compound inhibits the expression of inflammatory mediators such as nitric oxide and prostaglandin E2 in macrophages, which are crucial in the inflammatory response. It also reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and high-mobility group box 1 (HMGB1) .

- The compound acts through the suppression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation and mitogen-activated protein kinase (MAPK) pathways .

Case Study:

In a study involving a cecal ligation and puncture-induced sepsis model in mice, this compound administration significantly decreased mortality rates and lung injury by modulating inflammatory responses .

Anticancer Applications

This compound has shown promise as an anticancer agent, particularly in colon cancer models.

Mechanism of Action:

- Research indicates that this compound reduces tumorigenesis by diminishing inflammation associated with cancer progression. It inhibits β-catenin-dependent pathways, which are critical in colorectal cancer development .

- In a study utilizing an azoxymethane/dextran sulfate sodium (AOM/DSS) mouse model, this compound treatment resulted in a significant reduction in the incidence and size of colonic tumors .

Data Table: Efficacy of this compound in Tumor Reduction

| Treatment Group | Total Tumors per Mouse | Tumor Size Reduction |

|---|---|---|

| Control Group | 26.7 ± 1.7 | - |

| This compound (2.5 mg/kg) | 9.7 ± 1.7 | Significant |

| This compound (5 mg/kg) | 7.0 ± 1.8 | Significant |

This table summarizes findings from the AOM/DSS model demonstrating the effectiveness of this compound in reducing tumor burden .

Antiplatelet Activity

Recent studies have identified this compound as a potential antiplatelet agent, which may be beneficial in preventing thrombosis.

Mechanism of Action:

- This compound inhibits platelet aggregation induced by various agonists such as collagen and thrombin. It downregulates key signaling molecules involved in platelet activation, including phosphorylated Syk and PLCγ2 .

- In vivo studies showed that this compound prolonged occlusion time in a carotid artery thrombosis model without affecting bleeding time, indicating its potential for therapeutic use without significant side effects .

Mecanismo De Acción

Tussilagone exerts its effects through multiple molecular targets and pathways:

Comparación Con Compuestos Similares

Tussilagone is unique among sesquiterpenoids due to its diverse biological activities. Similar compounds include:

Tussilagofarin: Another sesquiterpenoid from Tussilago farfara with anti-inflammatory properties.

Tussilagofarol: A chromone compound from the same plant, known for its inhibitory effects on nitric oxide production.

Compared to these compounds, this compound exhibits a broader range of pharmacological activities, making it a valuable subject for further research.

Actividad Biológica

Tussilagone (TSL) is a sesquiterpenoid compound isolated from the flower buds of Tussilago farfara, traditionally used in herbal medicine for its anti-inflammatory and therapeutic properties. Recent studies have highlighted its diverse biological activities, particularly in the context of inflammation, cancer, and cardiovascular health. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, particularly through the inhibition of pro-inflammatory mediators.

-

Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) :

- This compound reduced the production of NO and PGE2 in LPS-stimulated RAW 264.7 macrophages at concentrations of 20 and 30 μM without significant cytotoxicity .

- The compound suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes in inflammatory pathways .

- NF-κB Pathway :

Table 1: Summary of Anti-Inflammatory Effects

| Concentration (μM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) | NF-κB Activity Inhibition (%) |

|---|---|---|---|

| 20 | Significant | Significant | Significant |

| 30 | Significant | Significant | Significant |

Anticancer Activity

Recent research has identified this compound as a potential anticancer agent, particularly in colon cancer models.

Case Studies

-

Colon Cancer Models :

- In a study using azoxymethane/dextran sulfate sodium (AOM/DSS)-induced colon cancer in mice, this compound administration resulted in reduced tumorigenesis by diminishing inflammation and promoting apoptosis in colon tissues .

- The compound was shown to inhibit β-catenin dependent signaling pathways, which are crucial for cancer cell proliferation .

- Mechanisms :

Table 2: Anticancer Effects of this compound

| Study Type | Model Used | Key Findings |

|---|---|---|

| Animal Study | AOM/DSS-induced colon cancer | Reduced tumor incidence and size |

| In vitro Study | Human colon cancer cell lines | Inhibition of cell proliferation |

Cardiovascular Activity

This compound has also been studied for its effects on platelet aggregation, indicating potential cardiovascular benefits.

Findings on Platelet Activity

- This compound inhibited platelet aggregation induced by collagen, thrombin, and ADP. It decreased P-selectin expression and αIIbβ3 activation in activated platelets .

- The compound downregulated key signaling molecules involved in platelet activation such as Syk, PLCγ2, Akt, GSK3β, and MAPK pathways .

Table 3: Effects on Platelet Aggregation

| Agonist Used | Concentration (μM) | Aggregation Inhibition (%) |

|---|---|---|

| Collagen | 10 | 61.2 |

| Thrombin | 0.08 U/mL | 60.0 |

Propiedades

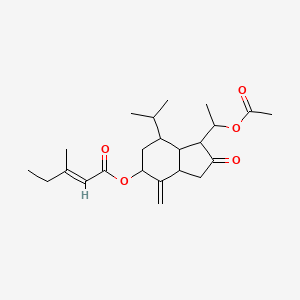

IUPAC Name |

[1-(1-acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-8-13(4)9-21(26)28-20-11-17(12(2)3)23-18(14(20)5)10-19(25)22(23)15(6)27-16(7)24/h9,12,15,17-18,20,22-23H,5,8,10-11H2,1-4,6-7H3/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUPNMDNSQIWBB-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/C(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tussilagone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

104012-37-5 | |

| Record name | Tussilagone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100 - 101 °C | |

| Record name | Tussilagone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tussilagone exert its anti-inflammatory effects?

A1: this compound has been shown to inhibit the production of inflammatory mediators like nitric oxide and prostaglandin E2, as well as inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and high-mobility group box 1 (HMGB1). [] These effects are attributed to its ability to suppress the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs) signaling pathways, which are crucial for inflammatory responses. [, , , ]

Q2: What is the role of heme oxygenase-1 (HO-1) in this compound's anti-inflammatory activity?

A2: Research suggests that this compound can upregulate HO-1 expression, leading to the production of immunosuppressive molecules like biliverdin and carbon monoxide. [] This HO-1 induction contributes to this compound's ability to inhibit dendritic cell functions, which play a critical role in initiating and modulating immune responses. []

Q3: How does this compound impact platelet function?

A3: this compound demonstrates antiplatelet activity by inhibiting platelet aggregation induced by collagen, thrombin, and ADP. [] This effect is linked to the suppression of the Syk/PLCγ2-PKC/MAPK and PI3K-Akt-GSK3β signaling pathways downstream of the platelet glycoprotein VI (GPVI) receptor. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C20H28O5 and a molecular weight of 348.43 g/mol. [, ]

Q5: What spectroscopic techniques are used to characterize this compound?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H-NMR and 13C-NMR), mass spectrometry (MS), and circular dichroism (CD) spectroscopy have been employed to elucidate the structure and stereochemistry of this compound. [, , ]

Q6: What are the potential therapeutic applications of this compound?

A6: this compound has shown promise in preclinical studies for its potential in treating various conditions, including:

- Inflammatory diseases: Due to its anti-inflammatory properties, this compound is being investigated for its potential in treating inflammatory bowel disease (colitis), [] allergic rhinitis, [] and acute pancreatitis. []

- Thrombosis: Its antiplatelet activity makes it a potential candidate for preventing thrombosis. []

- Cancer: Studies suggest that this compound may possess anti-tumorigenic effects in colitis-associated colon cancer models by reducing inflammation and tumor growth. [, ]

- Metabolic disorders: this compound has demonstrated the ability to improve glucose metabolism and reduce lipid accumulation in models of hepatic steatosis (fatty liver disease), indicating potential for treating metabolic disorders like NAFLD. []

Q7: How is this compound metabolized in the body?

A7: Studies utilizing ultra-high-performance liquid chromatography coupled with high-resolution LTQ-Orbitrap mass spectrometry (UHPLC/HRMS) have identified various metabolites of this compound in rat and human liver microsomes. [] The primary metabolic pathways include hydrolysis of ester bonds, hydroxylation, and demethylation. []

Q8: Are there any pharmacokinetic studies available on this compound?

A8: Yes, researchers have investigated the pharmacokinetics of this compound in rats after intravenous and intragastrical administration. [, ] These studies provide insights into its absorption, distribution, metabolism, and excretion (ADME) profile, essential for understanding its behavior in vivo.

Q9: What analytical methods are used to determine the quality and purity of this compound?

A9: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, including diode-array detection (DAD) [] and mass spectrometry (MS/MS), [, , ] is widely employed for the quantitative and qualitative analysis of this compound in plant extracts and biological samples.

Q10: How is the quality of Tussilago farfara assessed?

A10: Several approaches are used to assess the quality of Tussilago farfara, including:* Microscopy: Microscopic examination can quantify characteristic features, such as pollen grains, to assess quality. []* Chemical analysis: HPLC coupled with various detectors is used to quantify the content of key bioactive compounds, including this compound, chlorogenic acid, rutin, and isoquercitrin. [, , , , ]* NMR-based metabolomics: This technique allows for the simultaneous analysis of a wide range of metabolites in Tussilago farfara samples, providing insights into chemical variations between different sources and growth conditions. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.